molecular formula C11H22N2O3 B12846073 tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate

tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate

Cat. No.: B12846073
M. Wt: 230.30 g/mol
InChI Key: LWINOKVVXXXYPN-DTWKUNHWSA-N
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Description

tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol This compound is known for its unique structure, which includes an azepane ring, an amino group, and a hydroxyl group

Preparation Methods

The synthesis of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate typically involves several steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often include the use of protecting groups to ensure selectivity and yield.

    Synthetic Route: The synthesis begins with the formation of the azepane ring, which can be achieved through cyclization reactions.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include tetrahydrofuran (THF) and methylene chloride.

    Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Scientific Research Applications

tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1

InChI Key

LWINOKVVXXXYPN-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H](C1)N)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(C1)N)O

Origin of Product

United States

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